molecular formula C11H20N4O2 B11739802 3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11739802
M. Wt: 240.30 g/mol
InChI Key: WQEIWZXHWFVOAT-UHFFFAOYSA-N
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Description

3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the methoxypropyl group: This step may involve the reaction of the pyrazole intermediate with a suitable alkylating agent.

    Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole intermediate with an isocyanate or by amidation of a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The amino and methoxypropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.

    3,5-dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-amino-1H-pyrazole-3-carboxamide: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-amino-N-(3-methoxypropyl)-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O2/c1-8(2)15-7-9(10(12)14-15)11(16)13-5-4-6-17-3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16)

InChI Key

WQEIWZXHWFVOAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)NCCCOC

Origin of Product

United States

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